molecular formula C14H15N3 B13339417 3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B13339417
M. Wt: 225.29 g/mol
InChI Key: DEZAQWRSRCZHGX-UHFFFAOYSA-N
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Description

3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-isopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
  • 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Uniqueness

3-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine

InChI

InChI=1S/C14H15N3/c1-4-8-17-14(11(2)3)9-13(16-17)12-6-5-7-15-10-12/h1,5-7,9-11H,8H2,2-3H3

InChI Key

DEZAQWRSRCZHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#C)C2=CN=CC=C2

Origin of Product

United States

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